molecular formula C9H9NO B8778399 4-(Hydroxymethyl)-2-methylbenzonitrile

4-(Hydroxymethyl)-2-methylbenzonitrile

Cat. No. B8778399
M. Wt: 147.17 g/mol
InChI Key: MMSSZEBAHZVBRV-UHFFFAOYSA-N
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Patent
US08802704B2

Procedure details

Lithium borohydride (33 mg, 1.54 mmol) was added into a solution of methyl 4-cyano-3-methylbenzoate (245 mg, 1.40 mmol) in THF (3 mL) and the resulting mixture was stirred at RT for 4 hours. The reaction mixture was diluted with water (10 mL) and extracted with EtOAc (4×20 mL). The combined organic fractions were dried (MgSO4) and concentrated under vacuum. The residue was purified by flash chromatography (silica, petrol ether/EtOAc) to give the title compound as a colorless gum (195 mg, 95%). 1H NMR (CDCl3, 400 MHz) δ 7.58 (1H, d, J=7.9 Hz), 7.33 (1H, s), 7.26 (1H, m), 4.74 (2H, s), 2.55 (3H, s), 1.95 (1H, s). LC/MS (Method A): 144 (M+H)+. HPLC (Method F) Rt 3.95 min (Purity: 95.3%).
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].[C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9](OC)=[O:10])=[CH:7][C:6]=1[CH3:15])#[N:4]>C1COCC1.O>[OH:10][CH2:9][C:8]1[CH:13]=[CH:14][C:5]([C:3]#[N:4])=[C:6]([CH3:15])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
33 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
245 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica, petrol ether/EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1=CC(=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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